molecular formula C18H20O5 B3420436 Sorgolactone CAS No. 188970-36-7

Sorgolactone

Cat. No. B3420436
M. Wt: 316.3 g/mol
InChI Key: KHSREFIWULNDAB-YCUBLIQYSA-N
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Description

Synthesis Analysis

The synthesis of sorgolactone involves intricate biosynthetic pathways within plants. These pathways lead to the production of strigolactones, including sorgolactone, from precursor molecules. Researchers have been investigating the biosynthetic steps and enzymes involved in strigolactone synthesis. Understanding these pathways is crucial for manipulating strigolactone levels in crops to enhance growth and resistance .

Scientific Research Applications

Germination Stimulant for Parasitic Weeds

Sorgolactone, a sesquiterpene belonging to the class of "strigolactones," is recognized for its potent ability to stimulate the germination of seeds from parasitic weeds like Striga and Orobanche. Research by Sugimoto et al. (1998) and others focused on synthesizing various stereoisomers of sorgolactone and testing their bioactivity. These studies found that specific isomers with stereochemistry similar to natural sorgolactone exhibited high biological activities in stimulating germination (Sugimoto et al., 1998).

Role in Seed Germination and Plant Parasitism

Sorgolactone plays a critical role in the interaction between parasitic plants and their host plants. A germination stimulant produced by plants like Sorghum bicolor, sorgolactone activates the seeds of parasitic plants, ensuring their growth in proximity to a host. Hauck et al. (1992) and Xie et al. (2008) identified sorgolactone as more active in stimulating Striga compared to Orobanche, suggesting its specific role in the ecological dynamics of these parasitic plants (Hauck et al., 1992), (Xie et al., 2008).

Synthesis and Stereochemistry

The synthesis and study of sorgolactone's stereochemistry are significant for understanding its biological activity. Studies by Mori et al. (1997) and others synthesized racemic and stereoisomers of sorgolactone, analyzing their bioactivity in seed germination. These works contribute to the understanding of structure-activity relationships in strigolactones (Mori et al., 1997).

Analysis and Quantification in Plants

Developing analytical methods for strigolactones like sorgolactone is crucial for studying their role in plant biology. Sato et al. (2003) developed a high-performance liquid chromatography/tandem mass spectrometry method for analyzing and quantifying strigolactones, including sorgolactone, in plant samples. This method aids in the detailed study of these compounds in plant physiology and ecology (Sato et al., 2003).

Implications for Crop Protection and Agricultural Practices

Understanding sorgolactone's role in seed germination of parasitic plants has implications for developing agricultural strategies to manage these weeds. Studies on the dose-response of seeds to synthetic germination stimulants and the structural requirements of strigolactones for germination induction provide insights into potential methods for controlling parasitic weeds in agriculture (Wigchert et al., 1999), (Nomura et al., 2013).

properties

IUPAC Name

(3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSREFIWULNDAB-YCUBLIQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415113
Record name Sorgolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorgolactone

CAS RN

141262-39-7, 188970-36-7
Record name Sorgolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141262-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorgolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141262397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorgolactone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188970367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorgolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORGOLACTONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0IL7QT5MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SORGOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH6QJZ6G3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
640
Citations
Y Sugimoto, SCM Wigchert, JWJF Thuring… - The Journal of …, 1998 - ACS Publications
… sorgolactone and to evaluate their activities in the stimulation of germination of S. hermontica and O. crenata. Two racemic diastereomers of the ABC part of sorgolactone, … ) sorgolactone …
Number of citations: 116 pubs.acs.org
J Matsui, M Bando, M Kido… - European journal of …, 1999 - Wiley Online Library
Syntheses of (±)‐2a, the racemate of the structure proposed for sorgolactone, and its three racemic stereoisomers have been accomplished with confirmation of the stereostructures of …
K Mori, J Matsui, M Bando, M Kido, Y Takeuchi - Tetrahedron letters, 1997 - Elsevier
… Hauck) of the spectra of the natural sorgolactone. As shown … Unfortunately, Dr Hauck's spectra of sorgolactone were of … conclude that the structure of sorgolactone is most probably 1 and …
Number of citations: 28 www.sciencedirect.com
Y Sugimoto, SCM Wigchert, JWJF Thuring… - Tetrahedron letters, 1997 - Elsevier
… We have presented the first asymmetric synthesis of sorgolactone 2. Combination of the relative trunsconfiguration of the natural sorgolactone ABC-part (determined by NMR) with …
Number of citations: 30 www.sciencedirect.com
K Mori, J Matsui - Tetrahedron letters, 1997 - Elsevier
Methyl (S)-citronellate (2) was converted to (3aR,8S,8bS,2′R)-(+)-sorgolactone (1a) by employing the radical cyclization of 6 to 7 as the key-step. Three other stereoisomers (1b, 1c …
Number of citations: 15 www.sciencedirect.com
J Schröer, P Welzel - Tetrahedron, 1994 - Elsevier
… Prominent examples are sorgolactone (29) and alectrol (structure unpublished) which have been isolated from the root exudates of … Two compounds, which are structurally …
Number of citations: 20 www.sciencedirect.com
K Mikló, JC Jaszberenyi, I Kádas, G Árvai, L Tőke - Tetrahedron letters, 1996 - Elsevier
… The plan for the synthesis of sorgolactone and similar … syntheses with the aim of sorgolactone. The key step in our … it can he carried toward either the sorgolactone (denitration, 8 to …
Number of citations: 8 www.sciencedirect.com
K Mori - European Journal of Organic Chemistry, 1998 - Wiley Online Library
… including swarming and aggregation Zwanenburg and his coworkers, synthesized sorgolactone … the formation of the fruiting In the particular case of sorgolactone, the stereochemistry …
B Zwanenburg, S Ćavar Zeljković… - Pest management …, 2016 - Wiley Online Library
… Typical examples are the confirmation of the structures of sorgolactone and solanacol (for … This homochiral synthon has been used for the total synthesis of sorgolactone14 and several …
Number of citations: 63 onlinelibrary.wiley.com
S Röhrig, L Hennig, M Findeisen, P Welzel, D Müller - Tetrahedron letters, 1997 - Elsevier
… In conclusion, we have been able to develop a short and selective scheme which allows to control the configuration at C-2" of strigol and sorgolactone analogues without the need of a …
Number of citations: 4 www.sciencedirect.com

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